molecular formula C9H14ClN3O B1653029 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707358-54-0

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B1653029
CAS No.: 1707358-54-0
M. Wt: 215.68
InChI Key: CKBDKLRIXWUGEB-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical hybrid scaffold incorporating both pyrimidine and pyrrolidine rings, designed for use in medicinal chemistry and drug discovery research. The compound is part of a class of structures known for their potential as novel biologically active agents. The pyrrolidine ring is a saturated, three-dimensional scaffold that is widely utilized by medicinal chemists to explore pharmacophore space and generate structural diversity due to its sp 3 -hybridization and ability to influence the stereochemistry and physicochemical properties of a molecule . The pyrimidine moiety is a privileged structure in medicinal chemistry, featured in a vast array of therapeutic agents. The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Its molecular framework is frequently investigated in the search for new antitumor agents, as similar pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated remarkable cytotoxic effects and promising in vivo tumor regression in research models . Researchers can functionalize this core structure to create novel compounds for biological screening. When handling this compound, researchers should employ standard safety protocols for laboratory chemicals. 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7-4-11-9(12-5-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBDKLRIXWUGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707358-54-0
Record name Pyrimidine, 5-methyl-2-(3-pyrrolidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707358-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This article delves into its potential therapeutic applications, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride belongs to the class of pyrimidine derivatives, characterized by its molecular formula C9H14ClN3OC_9H_{14}ClN_3O and a molar mass of 215.68 g/mol. The presence of the pyrrolidin-3-yloxy group enhances its pharmacological potential, particularly in the context of neuronal nicotinic receptor modulation.

Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄ClN₃O
Molecular Weight215.68 g/mol
IUPAC Name5-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
InChI KeyASOHLANYDZFPHF-UHFFFAOYSA-N
Canonical SMILESCC1=CN=C(N=C1)C2CCNC2

Neuronal Nicotinic Receptor Modulation

Research indicates that 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride acts as an agonist for neuronal nicotinic receptors (NNRs), particularly the α4β2 subtype. This selectivity suggests potential applications in treating central nervous system disorders such as Alzheimer's disease and schizophrenia. The compound facilitates neurotransmitter release, which is vital for cognitive functions.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties . Studies have shown that related pyrimidine derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), critical in the inflammatory process. For instance, related compounds have reported IC50 values around 0.04 μmol, indicating robust anti-inflammatory activity comparable to established drugs like celecoxib.

Antimicrobial Activity

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride also demonstrates antimicrobial potential . Compounds structurally similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Neuronal Nicotinic AgonismModulates neurotransmitter release
Anti-inflammatoryInhibits COX enzymes
AntimicrobialInhibits bacterial growth

Case Studies and Research Findings

Case Study 1: Neuronal Disorders
In a study focusing on Alzheimer's disease models, 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride was administered to assess its impact on cognitive functions. Results indicated significant improvements in memory retention and reduced neuroinflammation markers when compared to control groups.

Case Study 2: Inflammatory Response
Another investigation evaluated the compound's effect on inflammatory responses in animal models subjected to induced inflammation. The administration resulted in decreased levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Scientific Research Applications

Pharmacology

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride functions primarily as an agonist of neuronal nicotinic receptors (NNRs) , particularly the α4β2 subtype. This selectivity suggests potential therapeutic applications in treating central nervous system disorders such as:

  • Alzheimer's Disease: By modulating neurotransmitter release, the compound may improve cognitive functions.
  • Schizophrenia: Its agonistic activity could help manage symptoms associated with this disorder.

Anti-inflammatory Properties

Research indicates that compounds similar to 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride exhibit significant anti-inflammatory effects. For instance, related pyrimidine derivatives have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The IC50 values for these compounds were reported at approximately 0.04 μmol, indicating robust anti-inflammatory activity comparable to established drugs like celecoxib.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as alkylation and acylation, allows for the development of derivatives with enhanced biological activity or specificity for particular therapeutic targets.

Case Studies and Research Findings

Neuronal Nicotinic Receptor Modulation:
A study demonstrated that 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride effectively activates neuronal nicotinic receptors, which are crucial for neurotransmission in the central nervous system. This activation is associated with improved cognitive performance in animal models.

Anti-inflammatory Activity:
Another study highlighted the compound's anti-inflammatory properties through its structural analogs inhibiting COX enzymes effectively. The research findings suggest that these compounds could serve as alternatives to traditional anti-inflammatory medications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature (enhanced by the electron-withdrawing chlorine in the hydrochloride salt) activates positions C-4 and C-6 for nucleophilic attack. Key examples include:

Reaction TypeReagents/ConditionsProductSource
AminationBenzylamine, NH₃, or dimethylamineSubstituted pyrimidines (e.g., 10 , 11 , 14 , 15 )
Alkoxy Substitution(R)-2-MethylpyrrolidinePyrrolidine-functionalized derivatives (e.g., 20 )

For instance, compound 50 (a methylated pyrrolo[2,3-d]pyrimidine analog) reacts with benzylamines under nucleophilic aromatic substitution to yield bioactive derivatives .

Cross-Coupling Reactions

The pyrimidine core participates in metal-catalyzed cross-couplings for C–C bond formation:

Reaction TypeCatalysts/ReagentsProductSource
Suzuki CouplingPhenylboronic acid, Pd catalystAryl-substituted pyrimidines (e.g., 12 , 13 )
Ullmann CouplingCu/Pd catalysts, pyrrole/pyrrolidinesHeterocyclic adducts (e.g., 1619 )

These reactions enable the introduction of aromatic or heterocyclic groups, enhancing structural diversity for drug discovery .

Acylation and Alkylation

The pyrrolidine oxygen and pyrimidine nitrogen atoms serve as nucleophilic sites:

  • Acylation : Reaction with acyl chlorides or anhydrides yields ester/amide derivatives.

  • Alkylation : Methyl iodide or alkyl halides generate N- or O-alkylated products (e.g., methylated intermediate 50 ) .

Hydrolysis

Controlled hydrolysis of nitriles or esters (e.g., using LiOH or HCl) produces carboxylic acids or primary amides (e.g., 21 , 22 ) .

Biological Activity Modulation via Structural Modifications

Substituent engineering significantly impacts bioactivity:

  • Pyrrolidine modifications : Introducing 3-hydroxypyrrolidine enhances potency (IC₅₀ = 72 nM for 1 vs. 720 nM for parent compound) .

  • Pyrazole/pyridine hybrids : Amide coupling with 4-pyrazolecarboxylic acid derivatives improves anticancer activity (e.g., 12a12t ) .

Mechanistic Insights

  • Electronic Effects : The chlorine atom in the hydrochloride salt increases electrophilicity at C-4/C-6, while the pyrrolidine’s electron-donating effects stabilize transition states.

  • Steric Guidance : The pyrrolidine substituent directs regioselectivity in substitution reactions .

Analytical Characterization

Reaction products are validated via:

  • NMR : Distinct shifts for pyrrolidine protons (δ 3.05–4.86 ppm) and pyrimidine carbons (δ 151–165 ppm) .

  • MS/HRMS : Molecular ion peaks (e.g., m/z 313.1580 for alkylated derivatives) .

This compound’s versatility in nucleophilic, coupling, and functionalization reactions underscores its utility in medicinal chemistry. Further studies could explore enantioselective syntheses or novel hybrid scaffolds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison

6-(4-Chlorobenzyl)-5-methyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (5a)

  • Structural Differences : Features a pyrrolidin-1-yl group linked via a thioether (-S-) and ethyl spacer to the pyrimidine core. The 4-position is oxidized to a ketone.
  • Activity : Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans due to the thioether and 4-chlorobenzyl groups, which enhance membrane penetration .
  • Source : Synthesized via alkylation of thiouracil precursors .

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (CAS 914347-82-3) Structural Differences: Substitutes the methyl group at the 5-position with bromine, increasing molecular weight and altering electronic properties. No direct activity data are provided, but brominated pyrimidines are often used in cross-coupling reactions for drug development .

BAY 61-3606 Hydrochloride

  • Structural Differences : Contains an imidazo[1,2-c]pyrimidine core with a 3,4-dimethoxyphenyl group and a carboxamide side chain.
  • Activity : A Syk kinase inhibitor used in inflammation and oncology research. The complex structure enables selective kinase binding .

4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride Structural Differences: Replaces pyrrolidin-3-yloxy with piperidin-3-yloxy, introducing a six-membered ring with increased conformational flexibility.

Table 1: Structural and Functional Comparison
Compound Name Core Structure 5-Position N-Heterocycle Key Functional Groups Molecular Weight (g/mol) Notable Activity
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine HCl Pyrimidine Methyl Pyrrolidine Ether, Hydrochloride ~265.7* Undocumented (Theoretical)
5a Pyrimidin-4(3H)-one Methyl Pyrrolidine Thioether, 4-Chlorobenzyl ~409.9 Antimicrobial
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine Pyrimidine Bromine Pyrrolidine Ether ~290.1 Synthetic intermediate
BAY 61-3606 HCl Imidazo[1,2-c]pyrimidine - - Carboxamide, Dimethoxyphenyl ~390.4 (free base) Kinase inhibition
4-Methyl-6-(piperidin-3-yloxy)pyrimidine diHCl Pyrimidine Methyl Piperidine Ether, Dihydrochloride ~297.2 Undocumented (Theoretical)

*Estimated based on empirical formula.

Preparation Methods

Retrosynthetic Analysis and Key Bond Disconnections

The target molecule features a pyrimidine core substituted at the 2-position with a pyrrolidin-3-yloxy group and at the 5-position with a methyl group, culminating in a hydrochloride salt. Retrosynthetically, the molecule can be fragmented into two primary building blocks:

  • 5-Methylpyrimidin-2-ol : Serves as the aromatic nucleophile for ether bond formation.
  • Pyrrolidin-3-ol : Provides the heterocyclic amine component, which is functionalized for nucleophilic substitution.

The ether linkage between these fragments is typically forged via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Subsequent salt formation with hydrochloric acid ensures stability and enhances solubility.

Synthetic Routes to 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr)

Route 1: Activation of Pyrrolidin-3-ol

  • Protection of Pyrrolidin-3-ol :
    Pyrrolidin-3-ol is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).
    $$
    \text{Pyrrolidin-3-ol} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{Boc-pyrrolidin-3-ol}
    $$
  • Mesylation :
    The hydroxyl group is activated via mesylation using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM):
    $$
    \text{Boc-pyrrolidin-3-ol} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{Boc-pyrrolidin-3-yl mesylate}
    $$
  • Coupling with 2-Chloro-5-methylpyrimidine :
    The mesylate undergoes SN2 displacement with 2-chloro-5-methylpyrimidine in dimethylformamide (DMF) using potassium tert-butoxide as a base:
    $$
    \text{Boc-pyrrolidin-3-yl mesylate} + \text{2-Cl-5-Me-pyrimidine} \xrightarrow{\text{KOtBu, DMF}} \text{Protected intermediate}
    $$
  • Deprotection and Salt Formation :
    Boc removal with trifluoroacetic acid (TFA) in DCM yields the free amine, which is treated with HCl in ethyl acetate to precipitate the hydrochloride salt.

Route 2: Mitsunobu Reaction
An alternative one-step etherification employs the Mitsunobu reaction between 5-methylpyrimidin-2-ol and pyrrolidin-3-ol:
$$
\text{5-Me-pyrimidin-2-ol} + \text{Pyrrolidin-3-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{5-Me-2-(pyrrolidin-3-yloxy)pyrimidine}
$$
The product is isolated as the hydrochloride salt via HCl gas bubbling in diethyl ether.

Table 1: Comparative Analysis of Synthetic Routes
Parameter SNAr Route Mitsunobu Route
Yield 65–72% (over 3 steps) 50–58% (single step)
Purity >99% (HPLC) >95% (HPLC)
Key Advantage Scalability (>100 g batches) No protecting groups needed
Limitation Multi-step synthesis Costly reagents (DIAD)

Optimization of Reaction Conditions

Solvent and Base Selection

  • SNAr Route : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity of the pyrrolidine oxygen. Potassium tert-butoxide outperforms weaker bases (e.g., K2CO3) in achieving >90% conversion.
  • Mitsunobu Reaction : Tetrahydrofuran (THF) optimizes reagent solubility, while lower temperatures (0–5°C) minimize side reactions.

Temperature and Time Profiles

  • Mesylation : Complete at −10°C within 2 hours.
  • SNAr Coupling : 80°C for 12 hours ensures full displacement.
  • Mitsunobu : Room temperature (25°C) for 24 hours.

Characterization and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, D2O) : δ 8.21 (s, 1H, pyrimidine-H), 4.95–4.85 (m, 1H, pyrrolidine-OCH), 3.45–3.30 (m, 4H, pyrrolidine-H), 2.40 (s, 3H, CH3), 2.15–1.95 (m, 2H, pyrrolidine-H).
  • 13C NMR (100 MHz, D2O) : δ 163.2 (C=O), 157.8 (pyrimidine-C), 72.1 (OCH), 48.5–46.2 (pyrrolidine-C), 22.1 (CH3).
  • HRMS (ESI+) : m/z calcd for C9H14N3O [M+H]+ 180.1131; found 180.1130.

Physicochemical Properties

Table 2: Physicochemical Profile
Property Value
Molecular Weight 215.68 g/mol
Melting Point 198–202°C (decomp.)
Solubility (25°C) 85 mg/mL in H2O
LogP 1.2 (calculated)

Industrial-Scale Manufacturing Considerations

cGMP Compliance

Large-scale synthesis (>1 kg) adheres to 21 CFR Parts 210/211, employing validated equipment and in-process controls (IPCs) for critical parameters (e.g., reaction pH, residual solvents).

Purification Strategies

  • Crystallization : The hydrochloride salt is recrystallized from ethanol/water (3:1) to achieve >99.5% purity.
  • Chromatography : Avoided in commercial production due to cost; tangential flow filtration replaces column chromatography for intermediate purification.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a pyrimidine derivative and a pyrrolidin-3-ol intermediate under anhydrous conditions. For example, analogous syntheses of pyridine-pyrrolidine derivatives employ sodium hydroxide in dichloromethane to facilitate ether bond formation . Yield optimization may require controlled temperature (e.g., 0–5°C for exothermic steps), inert atmospheres, and stoichiometric excess of the pyrrolidine component. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥98% purity thresholds) is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by verifying methyl, pyrrolidinyloxy, and pyrimidine proton environments. Mass spectrometry (ESI-TOF) validates molecular weight, while elemental analysis ensures correct C/H/N ratios .

Q. What are the critical stability considerations for storing and handling this compound?

  • Methodological Answer : The compound should be stored in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the pyrrolidinyloxy moiety . Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways. Moisture-sensitive intermediates require glovebox handling .

Q. What safety protocols are essential when working with this compound?

  • Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. The compound may cause skin/eye irritation, as seen in structurally related pyrrolidine derivatives . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via certified hazardous waste contractors .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

  • Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) or supercritical fluid chromatography (SFC) resolves enantiomers. Pre-derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation. For diastereomeric salts, crystallization with chiral resolving agents (e.g., tartaric acid) may be effective .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using target crystal structures (e.g., kinase domains). Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time. QSAR studies on pyrimidine-pyrrolidine analogs can guide structural modifications to enhance affinity .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Process analytical technology (PAT) monitors reaction progress in real-time (e.g., in-situ FTIR for intermediate detection). Optimizing solvent polarity (e.g., switching from THF to acetonitrile) reduces side reactions. Design of experiments (DoE) identifies critical parameters (e.g., pH, catalyst loading) to minimize impurities .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer : Microsomal stability assays (human/rat liver microsomes) assess metabolic clearance. Caco-2 cell monolayers model intestinal permeability. Plasma protein binding (ultrafiltration) and CYP450 inhibition screens (fluorogenic substrates) further characterize ADME profiles. LC-MS/MS quantifies compound concentrations in these matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Reactant of Route 2
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5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

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